D-arabinaric acid
Description
Classification within the Aldaric Acid Family
D-arabinaric acid belongs to the aldaric acid family, a group of sugar acids where both the aldehyde and the terminal primary alcohol functional groups of an aldose have been oxidized to carboxylic acids. vaia.comgoogle.com This dual functionality distinguishes them from aldonic acids, where only the aldehyde group is oxidized. vaia.com Aldaric acids are named by replacing the "-ose" suffix of the parent sugar with "-aric acid." Thus, the oxidation of D-arabinose yields this compound. vaia.comgoogle.com
The general chemical formula for an aldaric acid is HOOC-(CHOH)n-COOH. google.com For pentaric acids like this compound, 'n' is 3. Other members of the pentaric acid group include xylaric acid, ribaric acid, and L-arabinaric acid. google.comgoogle.comresearchgate.net
Historical Context of Pentaric Acid Research
Research into sugar acids, including pentaric acids, has a long history, with early studies focusing on their synthesis and basic chemical properties. Nitric acid oxidation has been a long-standing method for producing aldaric acids from their corresponding aldoses. google.comresearchgate.netgoogle.com However, the isolation of these acids from the reaction mixture has historically been a challenge. google.comumt.edu
In recent years, interest in aldaric acids, including pentaric acids, has surged. This is driven by the broader goal of developing biorefineries that can produce valuable chemicals from renewable biomass, as opposed to petroleum-based feedstocks. researchgate.netresearchgate.net Several sugar-derived organic acids have been identified as key platform chemicals, with D-glucaric acid (a hexaric acid) being a prominent example. researchgate.netgoogle.com This has paved the way for more intensive research into other aldaric acids like this compound. google.com
Overview of this compound Significance in Carbohydrate Chemistry
The significance of this compound in carbohydrate chemistry stems from its potential as a versatile building block for the synthesis of other complex molecules. Its dicarboxylic acid nature allows it to participate in a variety of chemical reactions, making it a valuable intermediate. vaia.com
One of the key areas of interest is its use in polymer chemistry. This compound can serve as a monomer for the creation of polyhydroxypolyamides (PHPAs), also known as "hydroxylated nylons". umt.edu These polymers are of interest due to their potential biocompatibility. upc.edu
Furthermore, the study of this compound and its derivatives contributes to a deeper understanding of carbohydrate reactions and stereochemistry. The specific three-dimensional arrangement of atoms in this compound is crucial to its chemical and biological properties. ontosight.ai
Current Gaps and Research Imperatives for this compound
Despite growing interest, there are several gaps in the current understanding and application of this compound.
Efficient and Scalable Synthesis: While nitric acid oxidation is a known method, developing more efficient, environmentally friendly, and scalable synthesis routes remains a key objective. google.comumt.edu This includes exploring catalytic oxidation methods.
Comprehensive Characterization: Further research is needed to fully characterize the physical and chemical properties of this compound and its derivatives.
Application Development: While its potential in polymer synthesis is recognized, more research is required to explore its full range of applications in areas such as biodegradable polymers, chelating agents, and as a precursor for other valuable chemicals.
Biotechnological Production: Investigating and developing biotechnological production methods for this compound, similar to what is being done for other sugar acids like D-glucaric acid, could offer a more sustainable and cost-effective manufacturing process. researchgate.net
Isolation and Purification: Improving methods for the isolation and purification of this compound from reaction mixtures is crucial for its practical application. google.comumt.edu
Addressing these research imperatives will be crucial in unlocking the full potential of this compound as a valuable chemical derived from renewable resources.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H8O7 | chemsrc.comchembk.comchemicalbook.com |
| Molecular Weight | 180.113 g/mol | chemsrc.com |
| Density | 1.9 ± 0.1 g/cm³ | chemsrc.com |
| Boiling Point | 685.0 ± 55.0 °C at 760 mmHg | chemsrc.com |
| Flash Point | 382.0 ± 28.0 °C | chemsrc.com |
| pKa | 2.98 ± 0.19 | chembk.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O7 |
|---|---|
Molecular Weight |
180.11 g/mol |
IUPAC Name |
(2S,4S)-2,3,4-trihydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t2-,3-/m0/s1 |
InChI Key |
NPTTZSYLTYJCPR-HRFVKAFMSA-N |
SMILES |
C(C(C(=O)O)O)(C(C(=O)O)O)O |
Isomeric SMILES |
[C@H](C([C@@H](C(=O)O)O)O)(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Occurrence and Biological Context
Natural Occurrence in Biological Systems
D-arabinaric acid, an aldaric acid, is a naturally occurring compound found in various biological systems. Its presence has been documented in both the plant and microbial kingdoms, highlighting its role in the metabolic processes of diverse organisms.
Identification in Specific Organisms and Plant Species
The identification of this compound has been reported in several plant species. While its distribution is not universal, its presence in certain plants suggests specific metabolic functions. Research has confirmed its occurrence in species such as Arabidopsis thaliana and Cannabis sativa. nih.gov It has also been noted in the context of other naturally occurring sugars and their acid derivatives derived from various plants. scribd.comgoogleapis.com
Table 1: Documented Occurrence of this compound in Plant Species
| Species Name | Common Name |
| Arabidopsis thaliana | Thale cress |
| Cannabis sativa | Hemp/Marijuana |
Presence in Microbial Environments
This compound is found in various microbial environments, often as a product or intermediate of carbohydrate metabolism. frontiersin.orgpressbooks.publumenlearning.com Microorganisms, particularly bacteria and fungi, utilize diverse metabolic pathways to break down complex carbohydrates from biomass into simpler molecules. frontiersin.orglumenlearning.com this compound can arise in these environments as part of the catabolism of sugar acids. For instance, saprotrophic fungi like Aspergillus niger are known to decompose plant cell wall polysaccharides, which can lead to the formation of various sugar acids through metabolic pathways. frontiersin.org The compound's presence is also relevant in the context of acid resistance in bacteria like E. coli, which have evolved systems to survive in acidic conditions, partly by metabolizing compounds like amino acids and sugar acids. nih.gov The gut microbiota, such as Bacteroides vulgatus, also possesses pathways for degrading sugar acids where this compound can act as a competitive inhibitor for certain enzymes. acs.org
Relationship to Carbohydrate Metabolism in Non-Human Systems
This compound plays a distinct role in the intricate network of carbohydrate metabolism, particularly in microbial systems. It is closely linked to the breakdown of other sugar acids, such as D-glucuronic acid.
Association with D-Glucuronic Acid Metabolic Pathways
This compound is a significant competitive inhibitor of uronate isomerase, an enzyme in the D-glucuronic acid metabolic pathway. nih.govnih.gov This pathway is crucial for many bacteria to process D-glucuronic acid, a component of plant polysaccharides. frontiersin.org The uronate isomerase enzyme catalyzes the conversion of D-glucuronate to D-fructuronate. nih.gov this compound strongly inhibits this reaction, with a reported inhibition constant (Ki) of 13 nM, indicating a high affinity for the enzyme. nih.govnih.gov This inhibitory action suggests a structural similarity that allows it to bind to the enzyme's active site, thereby playing a regulatory or feedback role in the pathway. acs.orgnih.gov In non-human animals, the glucuronate-xylulose-pentose phosphate (B84403) pathway (also known as the uronate cycle) is a known metabolic route. frontiersin.org
Intermediary Roles in Microbial Carbohydrate Catabolism
In the broader context of microbial carbohydrate catabolism, this compound and related sugar acids are part of complex metabolic networks. lumenlearning.comlibretexts.org Microbes have developed various pathways, such as the Weimberg and Dahms pathways, for the catabolism of pentose (B10789219) sugars like L-arabinose and D-xylose, which are abundant in lignocellulosic biomass. mdpi.com These oxidative pathways convert aldopentoses into intermediates that can enter central metabolism. mdpi.comresearchgate.net While not always a direct intermediate, the formation and degradation of aldaric acids like this compound are features of these broader catabolic strategies. researchgate.netresearchgate.net For example, the metabolism of L-galactose in the gut bacterium Bacteroides vulgatus leads to D-tagaturonate, which is then funneled into the degradation pathway for D-glucuronate, a pathway where this compound is a known inhibitor. acs.org
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Approaches for D-Arabinaric Acid
The primary chemical method for synthesizing this compound involves the strong oxidation of pentose (B10789219) sugars. This approach has been the subject of research aimed at improving yields and simplifying product isolation.
This compound is conventionally prepared by the nitric acid oxidation of D-arabinose. researchgate.net This reaction transforms the terminal aldehyde (C1) and primary alcohol (C5) groups of the sugar into carboxylic acid functionalities, yielding the corresponding dicarboxylic acid, also known as an aldaric acid. polimi.it The process is not limited to D-arabinose; other pentoses can be oxidized to their respective pentaric acids, such as D-xylose to xylaric acid, L-arabinose to L-arabinaric acid, and D-ribose to ribaric acid. researchgate.net This method has been fundamental in the structural elucidation of sugars, for instance, in determining the stereochemistry of glucose by analyzing the optical activity of the resulting aldaric acids after degradation. pearson.com While effective, the oxidation of aldoses with nitric acid has been historically hampered by low yields and difficulties in controlling the reaction. researchgate.netresearchgate.net
Efforts to improve the synthesis of this compound and other aldaric acids have focused on optimizing reaction parameters to increase yield and safety. A significant advancement involves conducting the nitric acid oxidation in a computer-controlled reactor under a positive pressure of oxygen. researchgate.netresearchgate.netgoogle.com This setup allows oxygen to act as the terminal oxidant, enabling a catalytic process where nitric acid is regenerated from various nitrogen oxide (NOx) gases produced during the reaction. researchgate.netgoogle.com This controlled method permits the reaction to proceed at more moderate temperatures, typically between 20°C and 50°C, which avoids the large and often dangerous exotherms associated with traditional nitric acid oxidations. google.com
For the oxidation of L-arabinose, a stereoisomer of D-arabinose, a patented process details raising the temperature to 50°C and the pressure from 0.25 to 0.50 bar over a 45-minute period. google.com In another specific example, this compound was synthesized from D-(+)-arabinitol by heating in 70% nitric acid at 85°C for 16 hours with sodium nitrite (B80452) as a catalyst, which resulted in an approximate 80% yield of the product in its lactone forms. nih.gov For comparison, optimized conditions for producing galactaric acid from galactose have been reported as using 5 M nitric acid at 95°C with a galactose to HNO₃ molar ratio of 1:9. researchgate.net
Table 1: Examples of Reaction Conditions for Aldaric Acid Synthesis
| Starting Material | Oxidant/Catalyst | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|
| D-(+)-Arabinitol | 70% HNO₃, NaNO₂ | 85°C | Not specified | ~80% | nih.gov |
| L-Arabinose | HNO₃, O₂ | 50°C | 0.25 to 0.50 bar | Not specified | google.com |
| Galactose | 5 M HNO₃ | 95°C | Not specified | Not specified | researchgate.net |
| D-Mannose | HNO₃, O₂ | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |
A significant challenge in the chemical synthesis of pentaric acids is their isolation and purification from the nitric acid reaction mixture. acs.org A highly effective strategy developed to overcome this difficulty involves converting the crude aldaric acids into crystalline N,N'-dimethylpentaramide derivatives. researchgate.net This derivatization has proven particularly useful for the isolation of arabinaric acids. researchgate.net The crude oxidation product is treated with methylamine (B109427) to form the diamide, which can be isolated as a stable, crystalline solid. researchgate.netresearchgate.net Following purification, these N,N'-dimethylpentaramides can be readily converted back to the corresponding pentaric acid disodium (B8443419) salts by treatment with aqueous sodium hydroxide (B78521). researchgate.net
Another documented isolation procedure involves the removal of the bulk of the nitric acid from the reaction mixture by distillation under reduced pressure. google.comnih.gov The remaining acidic solution, containing the desired product, is then neutralized with a base, such as sodium hydroxide, to a specific pH to precipitate or crystallize the salt form of the aldaric acid. google.comnih.gov For this compound, titration to pH 10 with sodium hydroxide has been used. nih.gov More general purification techniques applicable to sugar acids include the use of ion exchange resins, diffusion dialysis, and nanofiltration to separate the product from residual nitric acid and other impurities. researchgate.net
Enzymatic and Biocatalytic Production Pathways
Biocatalysis offers an alternative to harsh chemical methods, potentially providing higher specificity and more environmentally benign processes. researchgate.net Research in this area is exploring the use of enzymes and engineered microorganisms for the production of various sugar acids.
Uronate isomerase is an enzyme belonging to the amidohydrolase superfamily that catalyzes the reversible isomerization of D-glucuronate to D-fructuronate and D-galacturonate to D-tagaturonate. nih.gov This enzyme is a key component in the metabolic pathway for utilizing uronic acids in certain organisms. nih.gov The role of uronate isomerase in relation to aldaric acids is not one of synthesis. Instead, research has demonstrated that this compound is a powerful competitive inhibitor of uronate isomerase, with a reported inhibition constant (Ki) of 13 nM. nih.gov This strong inhibition suggests that the dicarboxylic structure of this compound allows it to bind tightly within the active site of the enzyme, mimicking a reaction intermediate. This characteristic makes this compound a useful tool for studying the mechanism and structure of the uronate isomerase active site, but it does not participate in the formation of the aldaric acid itself. acs.org
The biotransformation of renewable saccharides into value-added chemicals, including sugar acids, is a major goal of modern biotechnology. researchgate.net Microbial fermentation and whole-cell biocatalysis are common approaches for producing aldonic, uronic, and aldaric acids. researchgate.net For example, organisms have been engineered for the production of D-glucaric acid and D-xylaric acid. researchgate.net
However, specific and established biocatalytic pathways for the direct production of this compound from precursor saccharides are not extensively documented in scientific literature. While the metabolism of D-arabinose in microorganisms like Escherichia coli and Sclerotinia sclerotiorum has been studied, these pathways lead to catabolism or the formation of other products like D-erythroascorbic acid, not this compound. nih.govnih.gov There are enzymes, such as D-arabinose dehydrogenase found in Sulfolobus solfataricus, that can oxidize D-arabinose, but this reaction yields D-arabinonate (an aldonic acid), not the dicarboxylic this compound. nih.gov The development of a specific microbial or enzymatic process for the two-step oxidation of D-arabinose to this compound remains a target for future research in metabolic engineering. researchgate.net
Metabolic Engineering Strategies for Enhanced Production
The bio-based production of sugar acids, including this compound, is an attractive alternative to chemical synthesis, which often involves harsh conditions. researchgate.netresearchgate.net Metabolic engineering of microorganisms plays a pivotal role in developing efficient and sustainable fermentation processes for these compounds. researchgate.net While specific pathways for this compound are less detailed in the literature compared to C6 sugar acids like D-glucaric acid, the fundamental strategies are broadly applicable. researchgate.netresearchgate.net These strategies aim to optimize microbial strains by channeling metabolic flux towards the target molecule. researchgate.netnih.gov
Key metabolic engineering strategies that can be applied for enhanced this compound production include:
Pathway Engineering : This involves the overexpression of key enzymes in the biosynthetic pathway. For this compound, this would likely start from a precursor like D-arabinose, requiring the introduction and enhancement of specific dehydrogenases to oxidize the terminal aldehyde and primary alcohol groups. researchgate.netnih.gov
Transporter Engineering : Efficient production requires effective transport of the substrate (e.g., D-arabinose) into the cell and the export of the product (this compound) out of the cell to prevent feedback inhibition and product toxicity. researchgate.netnih.gov
Advanced Synthetic Biology Tools : Modern tools like CRISPR-Cas systems enable precise and efficient genetic modifications, facilitating rapid strain development. researchgate.net Furthermore, dynamic regulatory circuits can be implemented to control metabolic fluxes, balancing cell growth with product synthesis for optimized production. nih.govmdpi.com
Table 1: Overview of Metabolic Engineering Strategies for Sugar Acid Production
| Strategy | Description | Rationale for this compound Production |
|---|---|---|
| Pathway Engineering | Overexpression of key biosynthetic enzymes. | Enhance the conversion of a precursor like D-arabinose to this compound by boosting the activity of specific dehydrogenases/oxidases. |
| Deletion of Competing Pathways | Knockout of genes involved in byproduct formation. | Increase the availability of precursors and prevent the metabolic drain towards undesired compounds, maximizing yield. researchgate.net |
| Cofactor Balancing | Optimization of cellular redox potential (e.g., NAD⁺/NADH ratio). | Ensure the efficiency of the oxidative enzymes required for converting the sugar to a dicarboxylic acid. researchgate.net |
| Transporter Engineering | Modification of membrane transport proteins. | Improve uptake of the substrate and facilitate the export of this compound to overcome toxicity and feedback inhibition. nih.gov |
Derivatization for Functional Group Modification
The hydroxyl and carboxylic acid groups of this compound allow for a variety of chemical modifications, leading to derivatives with tailored properties for applications ranging from polymer synthesis to pharmaceuticals.
Aldaric acids can undergo intramolecular esterification (dehydrative cyclization) to form lactones. google.com In the case of this compound, this process yields a mixture of monolactone products, as it lacks the stereochemistry required to form a stable dilactone. google.comnih.gov
The primary products of this reaction are D-arabinaro-1,4-lactone and D-arabinaro-5,2-lactone. google.com The synthesis is typically achieved by heating the parent acid, often under vacuum, to remove the water formed during the reaction. google.com An improved method involves dehydrative cyclization in a solvent mixture while removing water via gas sparging, which can lead to more complete conversion and fewer impurities from thermal decomposition. google.com Another route involves the oxidation of D-arabitol using nitric acid, which produces the corresponding sugar acid that is then dehydrated to a mixture of the 1,4- and 2,5-lactones. nih.gov
These lactones are valuable chiral intermediates for further synthesis. google.com For instance, D-arabino-1,4-lactone is a substrate for arabino-1,4-lactone oxidase, an enzyme involved in the biosynthesis of ascorbic acid (Vitamin C) in some organisms. nih.govsigmaaldrich.com
Table 2: 13C NMR Spectroscopic Data for this compound Lactones in D2O
| Compound | Chemical Shifts (δ, ppm) |
|---|---|
| This compound (1,4)-lactone | 69.76, 69.80, 78.24, 169.65, 176.6 nih.gov |
| This compound (2,5)-lactone | 73.04, 75.20, 76.79, 171.17, 174.5 nih.gov |
The carboxylic acid groups of this compound can be readily converted into amides. A particularly useful derivatization is the formation of N,N′-dimethylpentaramides. waikato.ac.nzresearchgate.netresearchgate.net This reaction has proven to be an effective method for the isolation and purification of arabinaric acids from the complex mixtures generated during nitric acid oxidation of pentoses. waikato.ac.nzresearchgate.net The resulting N,N′-dimethylpentaramides are often crystalline, making them easier to separate. waikato.ac.nz
The synthesis typically involves the esterification of the crude aldaric acid product, followed by reaction with methylamine. researchgate.net These diamides can be easily converted back to the corresponding pentaric acid disodium salts by treatment with aqueous sodium hydroxide. waikato.ac.nzresearchgate.net
This amidation chemistry is also the foundation for producing novel polymers. The condensation polymerization of esterified this compound with various diamines leads to the formation of polyhydroxypolyamides (PHPAs), also known as "hydroxylated nylons". umt.edu These polymers incorporate the sugar acid's hydroxyl groups along the polymer backbone, which can impart unique properties such as hydrophilicity and biodegradability. umt.edu
Beyond lactonization and amidation, the multiple hydroxyl groups of this compound are targets for other selective chemical modifications.
Acetylation : The secondary hydroxyl groups along the carbon chain of this compound derivatives can be acetylated. For example, the synthesis of 2,3,4-O-triacetyl-N,N′-dimethylpentaramides from related pentaric acids has been reported. waikato.ac.nzresearchgate.nettandfonline.com This type of modification alters the solubility and reactivity of the molecule and serves as a protection strategy in multi-step syntheses.
Arabinose-Based Modifications for Nucleic Acids : The core structure of arabinose, the precursor sugar for arabinaric acid, is utilized in significant chemical modifications of nucleic acids. One prominent example is 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA). nih.gov In FANA, the ribose sugar of a nucleotide is replaced with an arabinose sugar that has been modified at the 2' position. This structural alteration, which inverts the stereochemistry at the 2' carbon relative to other 2'-modified RNAs, enhances the nuclease resistance and binding affinity of siRNA and aptamers, making it a crucial modification for therapeutic applications. nih.govmdpi.com
Enzymology and Biochemical Interactions of D Arabinaric Acid
Mechanism of Uronate Isomerase Activity
Uronate isomerase (URI) is a key enzyme in the metabolic pathway for D-glucuronic acid and D-galacturonic acid utilization. nih.govnih.gov It catalyzes the reversible isomerization of these aldose sugars to their corresponding ketose forms, specifically D-fructuronate and D-tagaturonate, respectively. nih.govresearchgate.netuniprot.org This reaction is the first step in a pathway that ultimately converts uronic acids into intermediates of central metabolism, such as pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. tamu.edu The mechanism of URI does not involve hydrolysis, which is unusual for a member of the amidohydrolase superfamily, a large group of enzymes that primarily catalyze hydrolytic reactions. nih.govnih.govresearchgate.net
The isomerization reaction catalyzed by uronate isomerase proceeds through a proton transfer mechanism. nih.govnih.gov This involves the migration of a hydrogen atom from the C2 position of the substrate (D-glucuronate) to the C1 position of the product (D-fructuronate). nih.govnih.gov Isotopic labeling studies have demonstrated that this process is highly stereospecific. The proton removed from C2 of D-glucuronate is transferred specifically to the pro-R position at C1 of D-fructuronate. nih.govnih.gov
Uronate isomerase belongs to the amidohydrolase superfamily, characterized by a (β/α)₈-barrel structural fold with a catalytic active site at the C-terminal end. nih.govtamu.edu While many enzymes in this superfamily require a divalent metal ion for activity, the role of the metal in uronate isomerase is ambivalent. nih.govnih.gov The wild-type enzyme from E. coli contains one equivalent of zinc per subunit, but the apoenzyme (with the metal removed) retains the same catalytic activity as the zinc-substituted enzyme. nih.govnih.govresearchgate.net This is a unique feature within the amidohydrolase superfamily. nih.govnih.gov
X-ray crystal structures of uronate isomerase from Bacillus halodurans with the substrate D-glucuronate bound have identified key amino acid residues and their roles in catalysis. nih.govresearchgate.net The active site features a mononuclear metal center which, when present, is coordinated by the C6-carboxylate and the C5-hydroxyl group of the substrate. nih.govresearchgate.net Several residues play crucial roles in binding the substrate and facilitating the proton transfer:
Asp-355 : This residue is positioned to act as the general base that abstracts the proton from C2 of the substrate. nih.govresearchgate.net
Arg-357 : Hydrogen bonds with the C2 and C3 hydroxyl groups of the substrate, helping to position it correctly. nih.govresearchgate.net
Tyr-50 : Hydrogen bonds to the carbonyl group at C1 of the substrate and is thought to facilitate the shuttling of the proton between the C2 and C1 oxygens during the formation of the cis-enediol intermediate. nih.govresearchgate.net
The pH-rate profiles for the enzyme's activity are bell-shaped, indicating that for catalysis to occur, one active site group must be unprotonated while another must be protonated. researchgate.net This supports the proposed mechanism involving general acid-base catalysis. nih.gov
D-Arabinaric Acid as an Enzymatic Inhibitor
The structure and chemical properties of this compound make it a potent and specific inhibitor of uronate isomerase, providing further support for the proposed reaction mechanism.
This compound is a powerful competitive inhibitor of uronate isomerase. nih.gov This means it binds to the active site of the enzyme, preventing the actual substrate from binding. The inhibition constant (Ki) for this compound against uronate isomerase from E. coli has been determined to be exceptionally low.
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| This compound | Uronate Isomerase (E. coli) | 13 ± 1 nM nih.gov | Competitive nih.govnih.gov |
| D-Arabinohydroxamate | Uronate Isomerase (E. coli) | 670 ± 70 nM (Zn-URI) nih.gov | Competitive nih.gov |
| L-Gulonic acid | Uronate Isomerase (E. coli) | 430 ± 20 µM (Zn-URI) nih.gov | Competitive nih.gov |
This table presents the inhibition constants for various compounds against uronate isomerase, highlighting the potent competitive inhibition by this compound.
The very low Ki value indicates extremely tight binding of this compound to the enzyme's active site, much tighter than the binding of the actual substrates. nih.gov This strong inhibition is a key piece of evidence supporting the formation of the proposed cis-enediol intermediate during the normal enzymatic reaction. nih.govnih.gov
The potent inhibitory effect of this compound stems from its structural similarity to the hypothesized cis-enediol intermediate of the uronate isomerase reaction. nih.govresearchgate.net this compound can act as a mimic of this transient, high-energy state. nih.gov By binding tightly to the active site, it effectively "traps" the enzyme in an inhibited state.
The crystal structure of uronate isomerase from Bacillus halodurans has been solved in a complex with this compound (referred to as D-arabinarate in the PDB entry). pdbj.org This structural data provides a detailed view of the interactions between the inhibitor and the active site residues, confirming that this compound binds in the same location as the substrate. The orientation of its two carboxylate groups allows it to mimic the structure of the cis-enediol intermediate formed from either D-glucuronate or D-galacturonate. nih.gov
Related Enzymatic Systems in Aldaric Acid Metabolism
The metabolic pathway involving uronate isomerase is part of a broader network for processing sugar acids. Aldaric acids, which are dicarboxylic acids derived from the oxidation of aldoses, are key components of these pathways. ontosight.ai
Several enzyme systems are involved in the metabolism of aldaric acids. A crucial enzyme is uronate dehydrogenase , which catalyzes the oxidation of uronic acids (like D-glucuronate) to their corresponding aldaric acids. ontosight.aicreative-enzymes.comnih.govnih.gov For instance, it converts D-glucuronate to D-glucaric acid. creative-enzymes.com This NAD⁺-dependent oxidation is a key step in pathways that channel uronic acids into central metabolism. creative-enzymes.comnih.gov Uronate dehydrogenases have been identified and characterized from various microorganisms, including Agrobacterium tumefaciens and Pseudomonas syringae. nih.govnih.gov
Other enzymes in these pathways include:
Aldose dehydrogenase : Involved in the initial oxidation of aldoses to uronic acids. ontosight.ai
Glucaric acid dehydratase : Further metabolizes the aldaric acid product.
Keto-deoxy-gluconic acid kinase and aldolase : These enzymes process the downstream products, ultimately yielding pyruvate and glyceraldehyde-3-phosphate. tamu.edu
The study of these related enzymes provides a complete picture of the metabolic context in which this compound's target, uronate isomerase, functions.
This compound as a Building Block in Polymer Science
The molecular architecture of this compound, with its hydroxylated carbon backbone and terminal carboxyl groups, allows it to be used as a monomer in polymerization reactions. This opens avenues for creating polymers with tailored properties, such as hydrophilicity and potential biodegradability, stemming from their carbohydrate origin. researchgate.netresearchgate.net
A significant area of research involves the use of aldaric acids, including this compound, in the synthesis of polyhydroxypolyamides (PHPAs), also known as "hydroxylated nylons". umt.edu These polymers are created through the condensation polymerization of an esterified aldaric acid with a diamine. umt.edu
Detailed studies have demonstrated the synthesis of stereoisomeric, thermally stable polyamides from derivatives of arabinaric acid. For instance, the polycondensation of 2,3,4-tri-O-methyl-arabinaric acid with hexamethylenediamine (B150038) (HMDA) has been successfully used to produce the polyamide PA-6DAr. researchgate.net This research highlights how the stereochemistry of the sugar-derived monomer influences the physical properties and crystallinity of the resulting polymer. researchgate.netresearchgate.net The synthesis of such aregic (atactic) polyamides from arabinaric acid derivatives showcases a method to produce highly crystalline and thermally stable materials. researchgate.net
| Aldaric Acid Derivative | Diamine Monomer | Resulting Polyamide | Key Finding | Reference |
|---|---|---|---|---|
| 2,3,4-tri-O-methyl-d-arabinaric acid | Hexamethylenediamine (HMDA) | PA-6DAr | Aregic, thermally stable, and highly crystalline polyamide. | researchgate.net |
| 2,3,4-tri-O-methyl-l-arabinaric acid | Hexamethylenediamine (HMDA) | PA-6LAr | Stereoisomeric polyamide with a crystal structure identical to PA-6DAr. | researchgate.net |
| Equimolar mixture of d- and l-arabinaric acid derivatives | Hexamethylenediamine (HMDA) | PA-6DLAr | Racemic stereocopolyamide that crystallizes much slower than its optically homogeneous counterparts. | researchgate.net |
This compound and its isomers are being investigated for incorporation into more complex bio-based polymer networks. researchgate.net The principle involves using polyfunctional monomers derived from renewable resources to create cross-linked materials. researchgate.netdiva-portal.org For example, research on related sugar acids like xylaric acid has shown their utility in creating polyurethane network systems when reacted with isocyanates and crosslinked with materials like lignin. researchgate.net These approaches aim to increase the bio-based content of functional polymers. researchgate.net
The integration of monomers like this compound into polymer networks is part of a broader effort to develop materials from renewable feedstocks such as sugars, vegetable oils, and lignin. mdpi.com The hydroxyl groups along the backbone of this compound offer additional reactive sites for creating cross-linked structures, potentially leading to thermosetting polymers with unique properties. diva-portal.org This strategy aligns with the goal of creating sustainable alternatives to conventional polymers by utilizing the chemical functionality inherent in bio-based molecules. stahl.com
The use of this compound is a key aspect of the push towards sustainable material development. cost.eu As a derivative of arabinose, which can be sourced from biomass, it represents a renewable feedstock. google.com The development of polymers from this compound contributes to the creation of bioplastics, which are plastics derived wholly or in part from biological matter. stahl.comajgreenchem.com
The interest in sugar-derived acids like this compound is driven by the desire to produce biodegradable and bio-based polymers to mitigate the environmental impact of petroleum-based plastics. polimi.itresearchgate.netlibretexts.org These materials are central to the concept of a biorefinery, where biomass is converted into a range of value-added chemicals and materials. polimi.it Research into polyamides and polyesters from sugar acids is crucial for developing the next generation of sustainable materials with a reduced carbon footprint and new end-of-life options like composting. cost.eunih.govnih.gov
Functional Derivatives in Non-Clinical Biotechnological Contexts
Beyond polymer science, derivatives of this compound exhibit functional properties that are valuable in various biotechnological applications, particularly where interaction with metal ions or biodegradability is desired.
Aldaric acids, as a class, are recognized for their ability to act as chelating agents, which can sequester metal ions. researchgate.net This functionality arises from the presence of multiple carboxyl and hydroxyl groups that can coordinate with cations. semanticscholar.org D-glucaric acid, a closely related aldaric acid, is noted for its use in formulations of detergents due to its ability to bind calcium and magnesium ions in hard water. polimi.it
This compound itself has been shown to be a potent competitive inhibitor of the enzyme uronate isomerase. nih.govnih.gov This inhibitory action is attributed to its ability to bind tightly within the enzyme's active site, which often involves coordinating with metal ions. nih.govnih.gov This specific and strong interaction underscores the potential of this compound and its derivatives to be designed as highly effective and specific chelating agents for various applications. nih.govnih.gov
| Enzyme | Inhibition Type | Inhibition Constant (Ki) | Significance | Reference |
|---|---|---|---|---|
| Uronate Isomerase (URI) | Competitive | 13 nM | Demonstrates very potent binding, supporting its potential as a strong chelating or binding agent. | nih.gov |
A primary driver for using sugar-derived monomers like this compound is the potential for the resulting materials to be biodegradable. researchgate.netlibretexts.org The inclusion of such monomers into polymer backbones, as seen with PHPAs, is a strategy to create materials that can be broken down by microorganisms. researchgate.netrasayanjournal.co.in
The biodegradability of these polymers often occurs through hydrolysis of ester or amide linkages, a process that can be facilitated by the hydrophilic nature imparted by the sugar-based monomer. researchgate.netnih.gov Studies on the hydrolytic degradation of polyamides derived from L-arabinose (a stereoisomer of D-arabinose) confirm that the structure and configuration of the carbohydrate moiety directly influence the feasibility and rate of hydrolysis. researchgate.net Therefore, this compound serves as a fundamental building block in the formulation of plastics and other materials designed for controlled degradation, contributing to solutions for plastic waste. upc.eduresearchgate.net
Applications and Advanced Materials Research
Advanced Chemical Synthesis (Non-Polymer)
D-arabinaric acid, a C5 aldaric acid derived from the oxidation of pentose (B10789219) sugars like D-arabinose, serves as a valuable chiral building block in advanced chemical synthesis. researchgate.netbldpharm.comgoogle.com Its structure, featuring multiple stereocenters and terminal carboxylic acid groups, makes it a versatile platform molecule for the synthesis of various non-polymeric, value-added fine chemicals. polimi.itmagtech.com.cn The use of such bio-based building blocks is a key aspect of green chemistry, aiming to develop sustainable value chains for chemicals and materials. polimi.it
Research into the applications of this compound has revealed its potential as a precursor for other useful industrial chemicals and complex heterocyclic structures. Its utility stems from its C5 backbone and the reactivity of its carboxyl and hydroxyl groups.
Detailed Research Findings
A significant application demonstrated in chemical synthesis is the conversion of pentaric acids, including this compound, into glutaric acid. google.com This transformation is achieved through a process of catalytic hydrodeoxygenation. This chemocatalytic process involves reacting a substrate with a C5 backbone, such as this compound, with hydrogen in the presence of a specific catalyst and a halogen source. google.com The catalysts employed are typically hydroxyl-selective d-block transition metals, which are crucial for achieving efficient conversion. google.com This process represents a bio-based route to glutaric acid, a chemical with various industrial applications.
Furthermore, as a dicarboxylic acid, this compound and its derivatives are potential starting materials for the synthesis of N-heterocycles. rsc.org General synthetic methods have been developed for the efficient transformation of dicarboxylic acids into N-aryl-substituted azacycles using reagents like catalytic tin(II) chloride (SnCl₂) and phenylsilane. rsc.org This provides a practical pathway to produce complex cyclic compounds from readily available dicarboxylic acids. The synthesis of heterocyclic compounds is of great interest due to their prevalence in pharmaceuticals and materials chemistry. rsc.org
The conversion of this compound often involves the creation of intermediate derivatives. For instance, N,N′-dimethylpentaramides have been synthesized from pentaric acids, including arabinaric acid, as these crystalline derivatives aid in the isolation and purification of the acid from oxidation mixtures. researchgate.net These amide derivatives can then be readily converted to the corresponding disodium (B8443419) salts, providing a stable and usable form of the acid for subsequent synthetic steps. researchgate.net
Catalytic Conversion of this compound to Glutaric Acid
The table below summarizes the key parameters for the catalytic hydrodeoxygenation of this compound.
| Starting Material | Reaction Type | Target Product | Catalyst System | Key Reagents |
| This compound | Catalytic Hydrodeoxygenation | Glutaric Acid Product | Hydroxyl-selective d-block transition metal | Hydrogen, Halogen Source |
Data sourced from patent information on the production of glutaric acid from carbohydrate materials. google.com
Advanced Analytical Techniques for D Arabinaric Acid Research
Chromatographic Methodologies
Chromatography is a cornerstone for the isolation and quantification of D-arabinaric acid from intricate biological or synthetic mixtures. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile organic acids like this compound. researchgate.netresearchgate.net The separation is typically achieved using reversed-phase columns, where the stationary phase is nonpolar and the mobile phase is a polar aqueous solution. longdom.org
For the analysis of polar compounds such as this compound, which can be challenging to retain on standard C18 columns, specialized polar-modified reversed-phase columns are often employed. The mobile phase is commonly an acidified aqueous solution, for instance, dilute phosphoric acid or sulfuric acid, which ensures that the carboxylic acid groups are protonated, leading to better retention and peak shape. longdom.orgscioninstruments.com Detection is frequently performed using a UV detector at a low wavelength, typically around 210 nm, where the carboxyl functional group exhibits absorbance. researchgate.net
While specific methods for this compound are not extensively detailed in publicly available literature, methods developed for other polyhydroxy dicarboxylic acids, such as D-glucaric acid, can be adapted. researchgate.net An isocratic mobile phase with a simple buffer system is often sufficient for achieving good separation and quantification. researchgate.net The quantification of this compound is accomplished by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Table 1: Representative HPLC Conditions for Organic Acid Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 or polar-modified equivalent |
| Mobile Phase | Isocratic mixture of acidified water (e.g., 0.1% H₃PO₄) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table presents typical starting conditions for the HPLC analysis of organic acids, which can be optimized for this compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, this compound, being a polar and non-volatile polyhydroxy dicarboxylic acid, requires chemical derivatization prior to GC analysis to increase its volatility and thermal stability. researchgate.net
The most common derivatization method for compounds containing hydroxyl and carboxyl groups is silylation. mdpi.comnih.gov This process involves replacing the active hydrogen atoms in these functional groups with a trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.cn The resulting TMS ether and TMS ester of this compound are significantly more volatile and can be readily analyzed by GC.
The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a nonpolar stationary phase like DB-5MS. nih.gov The separated components are then detected, most commonly by a mass spectrometer (GC-MS), which provides both identification and quantification. The retention time of the derivatized this compound is a key parameter for its identification, while the mass spectrum provides definitive structural information.
Table 2: Typical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient (e.g., initial hold at 70°C, ramp to 310°C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
This table outlines common conditions for the GC-MS analysis of silylated organic acids, applicable to this compound.
Ion Chromatography for Organic Acid Analysis
Ion chromatography (IC) is an excellent technique for the determination of organic acids, especially in complex matrices where other methods may suffer from interferences. thermofisher.comthermofisher.com IC with suppressed conductivity detection is particularly well-suited for separating and quantifying a wide array of organic acids. thermofisher.com
In this method, the separation is based on the ion-exchange properties of the analytes with a stationary phase. For organic acids, an anion-exchange column is used. nih.gov The mobile phase is typically a basic solution, such as a carbonate-bicarbonate buffer, which ensures that the carboxylic acids are in their anionic (carboxylate) form. nih.gov
A key feature of this technique is the use of a suppressor, which reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions. This results in a low background signal and high sensitivity for the detection of the organic acid anions. nih.gov IC can effectively separate this compound from other organic and inorganic anions that may be present in the sample. thermofisher.com
Spectroscopic Characterization
Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound, providing detailed information about its molecular structure and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. uobasrah.edu.iq Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the complete structure and stereochemistry of this compound.
¹H NMR spectroscopy provides information about the number and chemical environment of the protons in the molecule. The chemical shifts of the protons attached to the carbon backbone of this compound, as well as the coupling constants between them, are used to determine their connectivity and relative stereochemistry. A predicted ¹H NMR spectrum for the closely related arabinonic acid suggests the types of signals that would be expected for this compound. hmdb.ca
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. usda.gov The chemical shifts of the five carbon atoms in this compound, including the two carboxylic acid carbons, can be assigned using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net
Furthermore, advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to study the through-space interactions between protons, providing insights into the preferred conformation of the this compound molecule in solution. nih.govnih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for Arabinonic Acid
| Atom | Predicted Chemical Shift (ppm) |
| H2 | 4.13 |
| H3 | 3.84 |
| H4 | 4.01 |
| H5 | 3.79 |
| H5' | 3.69 |
Data from the Human Metabolome Database for arabinonic acid in D₂O, serving as an estimation for this compound. hmdb.ca
Mass Spectrometry (MS) for Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification, quantification, and purity assessment of this compound. nih.gov
When coupled with gas chromatography (GC-MS), the mass spectrum of the derivatized this compound provides a molecular fingerprint that can be used for its definitive identification. The electron ionization (EI) mass spectrum of the pentakis(trimethylsilyl) derivative of arabinaric acid exhibits a characteristic fragmentation pattern. Key fragment ions arise from the cleavage of C-C bonds and the loss of silyl groups, which can be used to confirm the structure of the parent molecule. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that can be used for the analysis of this compound without the need for derivatization. osti.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the detection of the intact deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be performed on this ion to induce fragmentation and obtain further structural information. researchgate.net The fragmentation patterns can help to confirm the identity of the compound and distinguish it from isomers. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.
Table 4: Significant Ions in the EI Mass Spectrum of Arabinaric acid, 2,3,4-tris-O-(trimethylsilyl)-, bis(trimethylsilyl) ester
| m/z | Putative Fragment |
| 73 | [Si(CH₃)₃]⁺ |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ |
| 205 | Fragment from cleavage of C2-C3 bond |
| 217 | Fragment from cleavage of C3-C4 bond |
| 307 | Fragment from cleavage of C1-C2 bond |
This table highlights some of the characteristic fragment ions observed in the mass spectrum of the silylated derivative of arabinaric acid.
Integrated Analytical Platforms for Complex Mixture Analysis
The analysis of this compound in complex biological or industrial matrices presents significant analytical challenges due to the presence of numerous isomeric and isobaric compounds. To overcome these challenges, modern analytical research relies on integrated analytical platforms that couple high-resolution separation techniques with sensitive and selective detection methods. These platforms are essential for the accurate quantification and structural elucidation of this compound and other related metabolites.
Hyphenated techniques, which combine a separation method with a spectroscopic detection method online, are at the forefront of complex mixture analysis. asdlib.orgspringernature.comnih.gov The most powerful and commonly employed integrated platforms for the analysis of sugar acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.netmdpi.com These techniques offer the high resolving power of chromatography and the high sensitivity and specificity of mass spectrometry, enabling the comprehensive profiling of metabolites in intricate samples. nih.govresearchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a crucial derivatization step is required to convert them into volatile derivatives prior to GC analysis. This process typically involves silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.
The integrated GC-MS platform offers high chromatographic resolution, allowing for the separation of closely related sugar acids. Following separation, the mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized analytes. This allows for the confident identification and quantification of this compound even in the presence of other isomers. The use of metabolomics-specific compound identification databases and libraries further enhances the reliability of compound identification. lcms.cz
A typical GC-MS analytical workflow for this compound in a complex mixture involves:
Sample Preparation: Extraction of the analyte from the matrix.
Derivatization: Conversion of this compound to a volatile derivative.
GC Separation: Separation of the derivatized analytes on a capillary column.
MS Detection: Ionization and mass analysis of the separated compounds.
Data Analysis: Identification and quantification using spectral libraries and analytical standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative to GC-MS, particularly for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. nih.govnih.gov The versatility of LC allows for various separation modes, including reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC), providing flexibility in method development for the analysis of complex samples.
The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides an even higher degree of selectivity and sensitivity. nih.govscienceopen.com In a tandem MS experiment, a specific precursor ion corresponding to this compound is selected, fragmented, and a specific product ion is monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and improves the accuracy of quantification.
The development of advanced LC-MS platforms has enabled the simultaneous analysis of a wide range of metabolites, making it a cornerstone of metabolomics research. nih.govmdpi.com These platforms are capable of detecting and quantifying hundreds to thousands of metabolites within a single sample, providing a comprehensive snapshot of the metabolic state. nih.govscienceopen.com
| Analytical Platform | Separation Principle | Detection Principle | Derivatization | Key Advantages |
| GC-MS | Gas Chromatography | Mass Spectrometry | Required | High resolution, established libraries |
| LC-MS | Liquid Chromatography | Mass Spectrometry | Often not required | Versatile, suitable for polar compounds |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Often not required | High selectivity and sensitivity |
Integrated Data Analysis
A key component of integrated analytical platforms is the sophisticated software used for data acquisition, processing, and analysis. Modern software packages allow for automated peak detection, integration, and compound identification against spectral libraries. lcms.cz Statistical analysis and data visualization tools enable researchers to extract meaningful biological or chemical information from the large datasets generated in metabolomics experiments. lcms.cz The integration of data from multiple analytical platforms, such as GC-MS and LC-MS, can provide a more comprehensive understanding of the complex mixture under investigation. researchgate.netmdpi.com
Future Research Directions and Uncharted Territories for D Arabinaric Acid
The exploration of D-arabinaric acid, a C5 aldaric acid derived from the oxidation of arabinose, is entering a new phase of scientific inquiry. While its fundamental properties have been established, its full potential remains largely untapped. Future research is poised to delve into novel biosynthetic routes, sustainable production methods, undiscovered biological functions, and the creation of advanced materials. These endeavors promise to unlock new applications for this versatile molecule, positioning it as a key player in the development of a sustainable, bio-based economy.
Q & A
Q. How can researchers leverage existing literature to identify understudied applications of this compound?
- Systematic reviews: Use ’s screening protocol (e.g., PRISMA) to map knowledge gaps, such as its potential in biodegradable polymers or metal chelation .
- Patent mining: Tools like Lens.org or Derwent Innovation reveal industrial applications (e.g., corrosion inhibitors) not covered in academic papers .
Data Presentation Template
| Parameter | Example Values | Method | Reference |
|---|---|---|---|
| Melting Point | 168–170°C | DSC | |
| pKa (carboxyl groups) | 2.8, 4.1, 5.3 | Potentiometric titration | |
| Enzymatic Km (uronate isomerase) | 0.45 mM | Michaelis-Menten |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
